Cholesterol Nonyl Carbonate
Overview
Description
Cholesterol Nonyl Carbonate is a derivative of cholesterol, a molecule that plays a crucial role in various biological processes . It contains a total of 107 bonds .
Synthesis Analysis
The synthesis of cholesterol-based compounds has seen significant advancements in recent years . For instance, Venkataraman and coworkers reported the two-step synthesis of cholesterol-functionalized aliphatic N-substituted 8-membered cyclic carbonate monomer .
Molecular Structure Analysis
The Cholesterol Nonyl Carbonate molecule contains a total of 107 bonds . The structure of cholesterol, which is the base molecule for Cholesterol Nonyl Carbonate, is characterized by four fused rings and a hydrocarbon chain, making it largely hydrophobic . The polar hydroxyl group orients the molecule at the aqueous interface .
Chemical Reactions Analysis
Cholesterol and its precursors have been recognized for their biological functions . Metabolites previously seen as sole bystanders of biochemical reactions without unique activity are becoming more and more recognized for their biological functions .
Physical And Chemical Properties Analysis
Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The physical and chemical properties of cholesterol nonyl carbonate are not explicitly mentioned in the search results.
Scientific Research Applications
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Polymers Comprising Cholesterol
- Field : Material Science
- Application : Cholesterol-based polymers are used in the synthesis of self-assembling liquid crystalline polymers .
- Method : The synthesis involves directing the ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- Results : The unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility are harnessed in these polymers .
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Cholesterol-Based Liquid Crystals and Gelators
- Field : Chemistry
- Application : Cholesterol-based compounds are used in the development of liquid crystals and gelators .
- Method : The method involves the use of the unique properties of cholesterol, such as its ability to form ordered arrays or mesogens, resulting in the formation of liquid crystalline (LC) mesophases .
- Results : Different mesophases are formed based on the molecular shape and amphiphilicity of the mesogen .
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Non-Stick Surfaces
- Field : Material Science
- Application : Cholesterol can make surfaces non-stick . Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria .
- Method : The repulsive quality depends on cholesterol molecules rotating freely and switching their orientation . Layers containing cholesterol effectively prevent the adhesion of other biological molecules and cells (bioadhesion) .
- Results : The study found that cholesterol prevents bioadhesion only when assembled in layers in such a way that the molecules can reorient freely .
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Drug Delivery
- Field : Biomedical Engineering
- Application : Cholesterol-based compounds are used in drug delivery systems .
- Method : The method involves the use of cholesterol’s unique properties, such as its amphiphilicity and biocompatibility, to design drug delivery systems .
- Results : Cholesterol-based drug delivery systems have been shown to improve the efficacy and safety of drug administration .
-
Bioimaging
- Field : Biomedical Imaging
- Application : Cholesterol-based compounds are used in bioimaging applications .
- Method : The unique properties of cholesterol, such as its amphiphilicity and biocompatibility, are harnessed to design bioimaging agents .
- Results : Cholesterol-based bioimaging agents have been shown to improve the quality and accuracy of biomedical imaging .
-
Biomolecular Corona
- Field : Nanotechnology
- Application : Cholesterol concentration in biological fluids can substantially change the biomolecular corona .
- Method : The method involves altering the cholesterol concentration in biological fluids .
- Results : The study revealed that changes in cholesterol concentration can have significant effects on the biomolecular corona .
Safety And Hazards
Future Directions
Cholesterol has been found to make surfaces non-stick, which could have implications for the development of engineered surfaces with minimal bioadhesion . Additionally, research into the role of cholesterol in lipid–protein interactions as well as raft-like mixtures, drug delivery applications, and the effects of antimicrobial peptides on lipid membranes could provide future directions .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJSPXXNWCOJH-IATSNXCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659856 | |
Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Nonyl Carbonate | |
CAS RN |
15455-83-1 | |
Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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